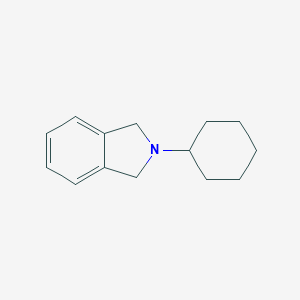

2-Cyclohexyl-2,3-dihydro-1H-isoindole

Beschreibung

Eigenschaften

CAS-Nummer |

117135-94-1 |

|---|---|

Molekularformel |

C14H19N |

Molekulargewicht |

201.31 g/mol |

IUPAC-Name |

2-cyclohexyl-1,3-dihydroisoindole |

InChI |

InChI=1S/C14H19N/c1-2-8-14(9-3-1)15-10-12-6-4-5-7-13(12)11-15/h4-7,14H,1-3,8-11H2 |

InChI-Schlüssel |

BZMWURMWIVLKQI-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)N2CC3=CC=CC=C3C2 |

Kanonische SMILES |

C1CCC(CC1)N2CC3=CC=CC=C3C2 |

Synonyme |

2-CYCLOHEXYL-2,3-DIHYDRO-1H-ISOINDOLE |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 Cyclohexyl 2,3 Dihydro 1h Isoindole and Analogous Structures

Classical and Contemporary Synthetic Routes to 2,3-Dihydro-1H-isoindoles

The formation of the dihydroisoindole ring system can be accomplished through a variety of classical and modern synthetic methods, each offering distinct advantages in terms of efficiency, substrate scope, and operational simplicity.

Condensation reactions, which involve the joining of two molecules with the elimination of a smaller molecule like water, represent a foundational strategy for synthesizing the isoindole skeleton. libretexts.org A prominent method involves the reaction of an o-diacylbenzene or a related precursor with a primary amine. nih.gov For the synthesis of 2-cyclohexyl derivatives, cyclohexylamine (B46788) would serve as the primary amine. This reaction proceeds through the initial formation of imine or enamine intermediates, which then undergo cyclization and dehydration to yield the aromatic isoindole ring. nih.gov

Another classical approach is the condensation of 1,3-diiminoisoindoline (B1677754) with various nucleophiles. Research has shown that reacting 1,3-diiminoisoindoline with substituted anilines can yield mono-substituted imines, which can undergo further self-condensation reactions. surrey.ac.uk These methods highlight the versatility of condensation chemistry in building the core isoindole structure from readily available starting materials. surrey.ac.uknih.gov

Ring-closure or cyclization reactions are another major pathway to the dihydroisoindole system. chim.it These methods typically start with a linear precursor that already contains most of the required atoms and form the heterocyclic ring in a key intramolecular step.

Notable cyclization strategies include:

1,3-Dipolar Cycloadditions: The reaction of in-situ generated azomethine ylides with suitable dipolarophiles can construct the isoindole ring. For instance, heating paraformaldehyde and sarcosine (B1681465) in the presence of a benzoquinone generates an isoindole derivative through a 1,3-dipolar cycloaddition followed by spontaneous oxidation. nih.gov

Electrocyclization: α-Azido carbonyl compounds that have a 2-alkenylaryl moiety can serve as precursors for isoindole synthesis through a 6π-electrocyclization of intermediate N-H imines. organic-chemistry.org

Oxidation-Cyclization Cascade: A novel, metal-free approach involves the oxidation of N-substituted 2-alkenylanilines with an agent like m-CPBA to form a metastable epoxide. This intermediate then undergoes an acid-catalyzed intramolecular cyclization and dehydration to furnish the indole (B1671886) derivative, a strategy that can be adapted for isoindole synthesis. mdpi.com

Modern synthetic chemistry frequently employs transition-metal catalysis, and palladium-based catalysts are particularly powerful tools for constructing complex heterocyclic systems like isoindoles. nih.govresearchgate.net These methods often provide high yields and functional group tolerance under mild conditions. nih.gov

Key palladium-catalyzed strategies include:

Intramolecular α-Arylation: The Pd-catalyzed intramolecular α-arylation of α-amino acid esters is a useful methodology for synthesizing substituted isoindole derivatives. nih.gov

Carbonylative Cyclization: 2-substituted isoindole-1,3-diones (phthalimides) can be produced in good yields through the palladium-catalyzed aminocarbonylation of o-halobenzoates. The resulting products can be further functionalized using subsequent palladium-catalyzed reactions like Sonogashira and Suzuki couplings. nih.gov

[3+2] Cyclization: A facile protocol for preparing indole–isoindole derivatives proceeds via a palladium-catalyzed [3+2] cyclization of isocyanides with alkynyl imines. In this transformation, the palladium catalyst plays multiple roles, acting as a π-acid, a transition-metal catalyst, and a hydride ion donor. rsc.orgrsc.org

Cascade C-H Transformations: Isoindolines can be converted to 1-arylisoindoles in a one-pot process involving a palladium-catalyzed dehydrogenation followed by a C-H arylation. organic-chemistry.org

Microwave-assisted organic synthesis (MAOS) has emerged as a highly efficient method for accelerating reactions and improving yields. A notable application is the catalyst-free, three-component synthesis of N-alkyl-isoindolin-1-one-3-phosphonates. mdpi.comnih.gov This reaction involves the condensation of 2-formylbenzoic acid, an aliphatic primary amine (such as butylamine, benzylamine, or cyclohexylamine), and a dialkyl phosphite. mdpi.com

The use of microwave irradiation significantly reduces reaction times, often to just 10-30 minutes, while providing high yields (70-94%). mdpi.com The methodology has been successfully applied in both batch and continuous flow reactors, allowing for the synthesis of these isoindolinone derivatives on a gram scale. mdpi.commdpi.comresearcher.life

| Amine Component | Phosphite Component | Reaction Time (min) | Yield (%) | Productivity (g/h) in Flow Reactor |

|---|---|---|---|---|

| Butylamine | Diethyl phosphite | 10 | 94 | 1.8 |

| Cyclohexylamine | Diethyl phosphite | 15 | 89 | 1.1 |

| Benzylamine | Diethyl phosphite | 10 | 91 | 0.6 |

| Butylamine | Dimethyl phosphite | 30 | 85 | N/A |

Stereoselective Synthesis and Chiral Induction in Dihydroisoindole Formation

The control of stereochemistry is paramount when synthesizing biologically active molecules. While 2-Cyclohexyl-2,3-dihydro-1H-isoindole itself is achiral, the introduction of substituents on either the isoindole core or the cyclohexyl ring can create stereocenters. Stereoselective synthesis aims to produce a single desired stereoisomer.

Strategies for achieving stereoselectivity in the synthesis of related heterocyclic compounds, such as tetrahydroisoquinolines (THIQs), are well-established and provide a blueprint for dihydroisoindole synthesis. mdpi.com These methods include:

Asymmetric Reduction: The catalytic asymmetric reduction of unsaturated precursors like imines, enamines, or N-heteroaromatics is one of the most direct and atom-economical strategies. This can be achieved using transition-metal catalysts with chiral ligands or through organocatalysis. mdpi.com

Use of Chiral Pool Starting Materials: Syntheses can begin with enantiomerically pure starting materials, such as L-phenylalanine, to create chiral N-oxides that then react stereoselectively with nucleophiles like Grignard reagents. rsc.org

Chiral Induction: Chirality can be induced by a chiral catalyst, a chiral auxiliary group, or even a chiral solvent. uni-muenchen.deuni-halle.dersc.org For example, a terminal chiral group on a molecule can influence the helical preference of a molecular backbone. uni-muenchen.de These principles can be applied to bias the formation of one diastereomer over another during the cyclization or functionalization steps.

Functionalization and Derivatization Strategies for the 2-Cyclohexyl Moiety and Isoindole Core

Post-synthesis modification of the this compound scaffold is crucial for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. ontosight.aimdpi.com Both the isoindole core and the cyclohexyl group offer opportunities for derivatization.

Isoindole Core Functionalization:

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the isoindole core can undergo electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation) to introduce a wide range of functional groups.

Palladium-Catalyzed Cross-Coupling: If a halogen is introduced onto the aromatic ring, it can serve as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to form new carbon-carbon bonds. nih.gov

C-H Functionalization: Direct C-H functionalization of the isoindole ring is a modern, atom-economical approach to introduce new substituents without the need for pre-functionalization. chim.it

Cyclohexyl Moiety Derivatization:

The cyclohexyl ring can be functionalized using standard alkane chemistry, such as free-radical halogenation, to introduce a handle for subsequent nucleophilic substitution.

Alternatively, pre-functionalized cyclohexylamines (e.g., hydroxy- or aminocyclohexylamines) can be used as starting materials in the initial ring-forming reaction to incorporate desired functionality directly.

These strategies allow for the systematic modification of the parent compound to explore its chemical and biological properties.

Chemical Reactivity and Mechanistic Investigations of 2 Cyclohexyl 2,3 Dihydro 1h Isoindole Scaffolds

Reaction Pathways of Dihydroisoindole Systems

The dihydroisoindole system, characterized by a fused benzene (B151609) and pyrrolidine ring, displays a rich and varied chemical reactivity. The lone pair of electrons on the nitrogen atom can participate in nucleophilic reactions, while the aromatic ring can undergo electrophilic substitution. The presence of the N-substituent plays a crucial role in directing the course of these reactions.

N-substituted isoindolines can undergo a variety of transformations, including N-dealkylation, ring-opening reactions, and functionalization at the benzylic positions (C1 and C3). The stability of the isoindoline (B1297411) ring is influenced by the nature of the N-substituent. In the case of 2-Cyclohexyl-2,3-dihydro-1H-isoindole, the bulky cyclohexyl group can sterically hinder reactions at the nitrogen center and the adjacent benzylic positions.

Mechanistic studies on related N-substituted isoindolines often involve the formation of an isoindolinium species through protonation or alkylation of the nitrogen atom. This electrophilic intermediate can then react with various nucleophiles. The reaction pathways are also influenced by the reaction conditions, such as temperature, solvent, and the presence of catalysts.

Oxidative and Reductive Transformations of the Isoindole Core

The isoindole core is susceptible to both oxidative and reductive transformations, which can lead to a variety of interesting and synthetically useful products.

Oxidative Transformations:

Oxidation of the 2,3-dihydro-1H-isoindole core can lead to the formation of the corresponding isoindole, which is a highly reactive 10π-electron aromatic system. organic-chemistry.orgyoutube.com However, simple N-alkyl isoindoles are often unstable and readily dimerize or polymerize. The presence of the bulky 2-cyclohexyl group in this compound might provide some kinetic stabilization to the corresponding isoindole, but it is still expected to be a reactive intermediate.

Oxidation can also occur at the benzylic positions (C1 and C3) to yield isoindolinone or phthalimide derivatives. The specific outcome of the oxidation reaction depends on the oxidant used and the reaction conditions. For instance, strong oxidizing agents can lead to the formation of the fully oxidized phthalimide ring system.

| Oxidizing Agent | Potential Product(s) |

| Mild Oxidants (e.g., MnO₂) | 2-Cyclohexyl-1H-isoindole |

| Stronger Oxidants (e.g., KMnO₄, CrO₃) | 2-Cyclohexylisoindolin-1-one, 2-Cyclohexylphthalimide |

Reductive Transformations:

Reduction of the dihydroisoindole system can also be achieved under various conditions. Catalytic hydrogenation, for example, can lead to the saturation of the benzene ring, affording a perhydroisoindole derivative. The conditions for such a reduction, including the choice of catalyst and hydrogen pressure, would determine the extent of hydrogenation.

Reductive cleavage of the C-N bonds in the isoindoline ring is another possible transformation, although this typically requires harsh conditions or specific activating groups. The stability of the N-cyclohexyl bond would influence the feasibility of such a reaction.

Cycloaddition Reactions and Heterocyclic Ring Transformations

Cycloaddition reactions are powerful tools for the construction of complex molecular architectures, and the isoindole system can participate in such reactions in several ways.

The fully aromatic 2-cyclohexyl-1H-isoindole, generated in situ from the corresponding dihydroisoindole, can act as a diene in [4+2] cycloaddition reactions (Diels-Alder reactions). researchgate.netwikipedia.orgyoutube.compressbooks.pubmasterorganicchemistry.com The reactivity of the isoindole as a diene is influenced by the electronic nature of the dienophile. Electron-deficient dienophiles are expected to react more readily. The bulky N-cyclohexyl group could influence the stereochemical outcome of the cycloaddition.

Furthermore, the dihydroisoindole scaffold can be involved in 1,3-dipolar cycloaddition reactions. researchgate.netwikipedia.orgresearchgate.netnih.govmdpi.comnih.gov For example, azomethine ylides can be generated from N-substituted isoindolines, which can then react with various dipolarophiles to form fused heterocyclic systems. The specific method for generating the azomethine ylide and the nature of the dipolarophile would determine the structure of the final product.

Heterocyclic ring transformations of the isoindole core can also be envisioned. For instance, ring expansion or contraction reactions could potentially be achieved through carefully designed reaction sequences, leading to novel heterocyclic scaffolds.

| Cycloaddition Type | Reactant(s) | Product Type |

| [4+2] Cycloaddition (Diels-Alder) | 2-Cyclohexyl-1H-isoindole (diene) + Alkenes/Alkynes (dienophile) | Fused cyclohexene/cyclohexadiene adducts |

| [3+2] Cycloaddition (1,3-Dipolar) | Azomethine ylide from this compound + Dipolarophile | Fused pyrrolidine derivatives |

Influence of the 2-Cyclohexyl Substituent on Reactivity Profiles

The 2-cyclohexyl substituent exerts a significant influence on the reactivity of the 2,3-dihydro-1H-isoindole scaffold through a combination of steric and electronic effects.

Steric Effects: The bulky cyclohexyl group can sterically hinder the approach of reagents to the nitrogen atom and the adjacent benzylic positions (C1 and C3). This steric hindrance can affect the rates of reactions such as N-alkylation, protonation, and reactions involving nucleophilic attack at the benzylic carbons. In cycloaddition reactions, the cyclohexyl group can influence the facial selectivity of the approach of the dienophile or dipolarophile, potentially leading to a preference for one stereoisomer over another.

The conformational flexibility of the cyclohexyl ring can also play a role in the reactivity. The chair conformation of the cyclohexane ring and its orientation relative to the isoindole plane can influence the steric environment around the reactive centers.

| Effect | Consequence on Reactivity |

| Steric Hindrance | - Decreased reaction rates at the nitrogen and benzylic positions. - Influence on stereoselectivity in cycloaddition reactions. |

| Electronic (Inductive) Effect | - Increased nucleophilicity and basicity of the nitrogen atom. - Potential activation of the aromatic ring towards electrophilic substitution. |

Advanced Spectroscopic Characterization Methodologies for 2 Cyclohexyl 2,3 Dihydro 1h Isoindole

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 2-Cyclohexyl-2,3-dihydro-1H-isoindole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed to assign the chemical shifts and establish connectivity between atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the isoindole ring, the benzylic protons, and the protons of the cyclohexyl group. The aromatic protons would likely appear as a multiplet in the downfield region (typically δ 7.0-7.5 ppm). The benzylic protons of the dihydroisoindole moiety are anticipated to produce a singlet or a pair of doublets around δ 4.0-4.5 ppm. The protons of the cyclohexyl ring would resonate in the upfield region, with the methine proton attached to the nitrogen appearing as a multiplet and the methylene protons showing complex overlapping signals.

¹³C NMR and DEPT Spectroscopy: The ¹³C NMR spectrum provides information on the number and chemical environment of the carbon atoms. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for distinguishing between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. The aromatic carbons of the isoindole ring are expected to have chemical shifts in the range of δ 120-145 ppm. The benzylic carbons would likely appear around δ 50-60 ppm, while the carbons of the cyclohexyl ring would be observed in the upfield region of δ 25-60 ppm.

2D NMR Techniques: Two-dimensional NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable for confirming the structural assignments. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, within the aromatic ring and within the cyclohexyl moiety. The HSQC spectrum correlates each proton with its directly attached carbon atom, providing definitive C-H connectivity.

| Proton (¹H) | Predicted Chemical Shift (δ ppm) | Multiplicity | Integration | Corresponding Carbon (¹³C) | Predicted Chemical Shift (δ ppm) | DEPT |

| Ar-H | 7.20-7.35 | m | 4H | Ar-CH | 122-128 | CH |

| CH₂ (isoindole) | 4.15 | s | 4H | Ar-C (quaternary) | 140-142 | C |

| CH (cyclohexyl) | 2.50 | m | 1H | CH₂ (isoindole) | 55-58 | CH₂ |

| CH₂ (cyclohexyl) | 1.10-1.90 | m | 10H | CH (cyclohexyl) | 58-62 | CH |

| CH₂ (cyclohexyl) | 25-35 | CH₂ |

Note: The data in this table is predicted based on typical chemical shifts for similar structural motifs and should be considered illustrative.

Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands that confirm its key structural features.

The most prominent peaks would include those corresponding to the C-H stretching vibrations of the aromatic ring and the aliphatic cyclohexyl group. Aromatic C-H stretching typically appears above 3000 cm⁻¹, while aliphatic C-H stretching is observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the tertiary amine within the isoindole structure would likely be found in the 1250-1020 cm⁻¹ range. The presence of the cyclohexyl group will also contribute to characteristic bending vibrations in the fingerprint region (below 1500 cm⁻¹).

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch (Cyclohexyl & Benzylic) | 2850 - 2960 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| Aliphatic C-H Bend | 1350 - 1470 | Medium |

| C-N Stretch (Tertiary Amine) | 1020 - 1250 | Medium to Weak |

Note: This table presents expected vibrational frequencies based on the functional groups present in the molecule.

Mass Spectrometry (MS) in Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular formula.

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the cyclohexyl group or fragments thereof, as well as cleavage of the isoindole ring. A prominent fragment could result from the cleavage of the N-cyclohexyl bond, leading to the formation of a stable isoindolinyl cation. Another possible fragmentation pathway could involve the loss of a neutral alkene from the cyclohexyl ring.

| Ion | Proposed Structure/Fragment | Expected m/z |

| [M]⁺ | Molecular Ion | 215 |

| [M - C₆H₁₁]⁺ | Isoindolinyl Cation | 118 |

| [C₆H₁₁]⁺ | Cyclohexyl Cation | 83 |

| [C₈H₈]⁺ | Benzene (B151609) Ring Fragment | 104 |

Note: The m/z values in this table are based on the expected fragmentation of the molecule and represent the most likely major fragments.

Application of Hyphenated Spectroscopic Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer enhanced analytical capabilities for the comprehensive characterization of complex mixtures and pure compounds. ias.ac.inhxchem.net Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful. hxchem.netacs.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. hxchem.net For this compound, GC-MS analysis would provide the retention time of the compound, which is a characteristic physical property, and its mass spectrum. This allows for both the quantification of the compound and its unambiguous identification, even in the presence of impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful hyphenated technique that combines the separation capabilities of high-performance liquid chromatography with the analytical power of mass spectrometry. acs.org This technique is particularly useful for compounds that are not sufficiently volatile or thermally stable for GC analysis. LC-MS can provide information on the purity of the compound and, through techniques like tandem mass spectrometry (MS/MS), can offer detailed structural information by inducing fragmentation of the molecular ion and analyzing the resulting daughter ions.

The integration of these hyphenated techniques provides a robust and comprehensive approach to the characterization of this compound, ensuring a high degree of confidence in its structural identity and purity.

Computational Chemistry and Theoretical Insights into 2 Cyclohexyl 2,3 Dihydro 1h Isoindole

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For dihydroisoindole derivatives, DFT studies provide a fundamental understanding of their chemical behavior by calculating various molecular properties. These studies often focus on the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.govrsc.org DFT calculations reveal that in isoindole structures, the HOMO is often localized over the substituted aromatic ring, while the LUMO tends to be distributed over the indole (B1671886) portion. nih.gov This distribution helps in predicting the sites susceptible to electrophilic and nucleophilic attack. mdpi.com

Key electronic properties calculated using DFT for isoindole derivatives include chemical potential, hardness, and electrophilicity, which help in quantifying their reactivity. mdpi.com These theoretical calculations are essential for understanding reaction mechanisms, such as cycloadditions, and for designing new synthetic pathways. nih.govpku.edu.cn

Table 1: Key Electronic Properties from DFT Analysis of a Representative Dihydroisoindole Scaffold

| Parameter | Description | Typical Calculated Value (Conceptual) |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.0 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 5.5 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution. | 2.75 eV |

| Electrophilicity Index (ω) | A measure of the molecule's ability to accept electrons. | 1.55 eV |

Note: The values in this table are conceptual and representative for a dihydroisoindole-type structure to illustrate the data generated from DFT studies.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as a 2-Cyclohexyl-2,3-dihydro-1H-isoindole derivative, and a biological target, typically a protein or enzyme. nih.govresearchgate.net These methods are fundamental in structure-based drug design.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. nih.gov For dihydroisoindole derivatives, docking studies have been used to explore their potential as inhibitors of various enzymes, including HIV-1 integrase and cyclooxygenases (COX). nih.govnih.gov The simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-target complex. mdpi.com For instance, the isoindoline-1,3-dione moiety has been shown to interact with amino acid residues like Trp387 and Gly526 in the COX active site. mdpi.com

Following docking, MD simulations can be performed to study the dynamic stability of the ligand-receptor complex over time. nih.gov MD simulations provide a more realistic representation of the biological environment, accounting for the flexibility of both the ligand and the protein. nih.gov These simulations can elucidate how viral DNA influences drug potency in HIV-1 intasome complexes and highlight the stability of key interactions identified through docking. nih.gov

Table 2: Summary of Simulated Ligand-Target Interactions for Dihydroisoindole Analogs

| Target Enzyme | Key Interacting Residues (Example) | Type of Interaction | Predicted Binding Energy (kcal/mol) |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Arg120, Tyr355 | Hydrogen Bond | -8.5 |

| Val116, Met113 | Hydrophobic (π-σ, π-alkyl) | - | |

| HIV-1 Integrase | Viral DNA Interface | Metal Coordination, Hydrophobic | -9.2 |

| Influenza PA Endonuclease | Active Site Metal Ions | Metal-Binding Pharmacophore | -7.8 |

Note: This table is based on findings for various dihydroisoindole derivatives and serves to illustrate the typical outputs of molecular docking studies. nih.govmdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Hologram QSAR (HQSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov These models are used to predict the activity of new, unsynthesized molecules and to guide the optimization of lead compounds. For isoindole derivatives, QSAR analyses have shown that inhibitory effects can be well-correlated with electronic and lipophilic parameters. nih.govacs.org

Hologram QSAR (HQSAR) is a 2D QSAR technique that does not require molecular alignment, making it faster than many 3D QSAR methods. semanticscholar.org HQSAR generates molecular holograms, which are fingerprints that encode all possible structural fragments within a molecule. semanticscholar.orgnih.gov These fragment fingerprints are then used as predictor variables in a partial least squares (PLS) analysis to build a model that relates them to biological activity. semanticscholar.org

The resulting HQSAR model can be visualized through contribution maps, which color-code atoms based on their positive or negative contribution to the biological activity. nih.gov This provides intuitive insights into which structural features are important for activity. For example, such maps might indicate that electron-withdrawing groups at a specific position on the isoindole ring enhance activity, while bulky substituents elsewhere are detrimental. nih.gov These models have been successfully applied to various classes of enzyme inhibitors. nih.govnih.gov

Table 3: Example of a QSAR Model for a Series of Bioactive Compounds

| Model Parameter | Description |

|---|---|

| Equation | pIC50 = 0.65logP - 0.23MW + 0.89*HBA + 2.15 |

| Descriptors Used | logP (lipophilicity), MW (molecular weight), HBA (hydrogen bond acceptors) |

| Cross-validated q² | A measure of the model's internal predictive ability (e.g., 0.834). nih.gov |

| Conventional r² | A measure of the model's fit to the training data (e.g., 0.965). nih.gov |

| Predictive r² (r²_pred) | A measure of the model's ability to predict the activity of a test set (e.g., 0.788). nih.gov |

Note: The equation and values are hypothetical, illustrating the structure of a typical QSAR model.

Conformational Analysis and Stereochemical Considerations in Dihydroisoindole Derivatives

The three-dimensional structure, including the conformation and stereochemistry of a molecule, is critical to its biological activity. Conformational analysis of the this compound scaffold is particularly important due to the flexibility of the cyclohexyl ring. This ring can adopt various conformations, such as the stable "chair" form and the less stable "boat" or "twist-boat" forms. The specific orientation of the cyclohexyl group relative to the dihydroisoindole core can significantly influence how the molecule fits into a receptor's binding pocket.

Computational methods can be used to explore the potential energy surface of the molecule, identifying low-energy, stable conformations. X-ray crystallography and NMR spectroscopy, often complemented by DFT calculations, are used to elucidate the precise three-dimensional structure and preferred conformations of these derivatives. researchgate.net Understanding these stereochemical and conformational features is essential for designing derivatives with optimized biological activity and selectivity.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Dihydroisoindole |

| Isoindole |

Medicinal Chemistry and Preclinical Biological Evaluation of 2 Cyclohexyl 2,3 Dihydro 1h Isoindole Derivatives

Structure-Activity Relationship (SAR) Studies on Dihydroisoindole Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For dihydroisoindole scaffolds, these studies have been instrumental in identifying key structural features necessary for potent and selective interactions with various biological targets.

The core isoindoline (B1297411) structure serves as a privileged scaffold, meaning it can be modified to interact with a wide range of biological targets. Modifications to the dihydroisoindole nucleus, particularly at the N-2 position (the nitrogen atom of the isoindole ring), have been shown to significantly impact activity. The introduction of a cyclohexyl group at this position often enhances lipophilicity, which can improve membrane permeability and interaction with hydrophobic binding pockets of target proteins.

Further SAR studies have explored substitutions on both the cyclohexyl ring and the aromatic portion of the isoindole scaffold. For instance, the placement of different functional groups can modulate electronic properties, steric hindrance, and the potential for hydrogen bonding, all of which are critical for target recognition and binding affinity. The analysis of these modifications allows for the rational design of more potent and selective compounds.

Ligand Design Principles for 2-Cyclohexyl-2,3-dihydro-1H-isoindole Analogues

The design of potent this compound analogues is guided by established medicinal chemistry principles, informed by SAR data and computational modeling. A key principle is the concept of a pharmacophore, which defines the essential three-dimensional arrangement of functional groups required for biological activity.

For many targets, the design strategy involves maintaining the core this compound scaffold while systematically altering peripheral substituents to optimize interactions with the target's binding site. This often includes:

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic profiles.

Scaffold Hopping: Replacing the central isoindole core with a different chemical scaffold that maintains the crucial pharmacophoric elements.

Conformational Restriction: Introducing structural constraints, such as rings or double bonds, to lock the molecule into a more bioactive conformation, thereby increasing affinity and selectivity.

Computational tools, such as molecular docking, are frequently employed to predict how different analogues will bind to a target protein. These predictions help prioritize which compounds to synthesize and test, accelerating the drug discovery process.

Mechanistic Investigations of Target Interaction at the Preclinical Level

Understanding how this compound derivatives interact with their biological targets is crucial for their development as therapeutic agents. Preclinical studies have investigated their mechanisms of action across various target classes.

Derivatives of the dihydroisoindole scaffold have been explored as inhibitors of several key enzymes implicated in disease.

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme involved in inflammation and pain. mdpi.com Some isoindoline derivatives have been shown to selectively inhibit COX-2 over the related COX-1 enzyme, which is important for reducing gastrointestinal side effects associated with non-selective NSAIDs. researchgate.netnih.gov SAR studies suggest that the nature and position of substituents on the isoindoline ring are critical for achieving COX-2 selectivity. researchgate.net Molecular docking studies have helped to elucidate the binding modes of these inhibitors within the COX-2 active site. nih.gov

Ribosomal S6 Kinase 2 (RSK2): RSK2 is a protein kinase involved in cell proliferation and survival, making it a target for cancer therapy. rsc.org Isoindole-1,3-dione derivatives have been identified as moderately potent RSK2 inhibitors. rsc.org SAR and molecular docking simulations have been used to understand the interactions between these compounds and the kinase domain of RSK2, guiding the design of more potent inhibitors. rsc.orgnih.gov

Poly(ADP-ribose) Polymerase-1 (PARP-1): PARP-1 is an enzyme involved in DNA repair and is a key target in oncology, particularly for cancers with BRCA mutations. nih.govmdpi.com While specific data on this compound as a PARP-1 inhibitor is limited, the broader class of indole-based compounds has been investigated. nih.gov The design of PARP-1 inhibitors often focuses on mimicking the nicotinamide (B372718) portion of its substrate, NAD+. mdpi.com

Enoyl-ACP Reductase (InhA): InhA is a critical enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govmdpi.com It is the target of the frontline anti-TB drug isoniazid. mdpi.com Direct inhibitors of InhA are sought to overcome resistance mechanisms. mdpi.com While specific 2-cyclohexyl derivatives have not been extensively reported, various heterocyclic compounds are being designed and evaluated for InhA inhibition, providing a basis for future exploration of the dihydroisoindole scaffold in this area. nih.govmdpi.com

Dopamine (B1211576) D3 Receptor: The dopamine D3 receptor is a G-protein coupled receptor (GPCR) that is a significant target for treating neurological and neuropsychiatric disorders. frontiersin.orgnih.gov Due to the high structural similarity between D2 and D3 receptors, achieving selectivity is a major challenge. frontiersin.org Certain conformationally-flexible scaffolds have shown high affinity and selectivity for the D3 receptor. frontiersin.org The design of selective D3 receptor ligands often involves a pharmacophore consisting of a basic amine, an aromatic ring, and a linker. mdpi.com The this compound scaffold could potentially be adapted to fit this pharmacophore model.

Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone that plays a crucial role in the folding and stability of numerous client proteins, many of which are involved in cancer progression. nih.govresearchgate.net Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. researchgate.net Hsp90 inhibitors typically target the N-terminal ATP-binding pocket. researchgate.net While specific studies on this compound derivatives as Hsp90 inhibitors are not prominent, the general principles of Hsp90 inhibitor design, which involve creating molecules that can fit into the ATP binding site, could be applied to this scaffold. researchgate.net

Optimization Strategies for Efficacy and Selectivity in Preclinical Drug Discovery

The optimization of lead compounds is a critical phase in drug discovery, aiming to enhance therapeutic efficacy while minimizing off-target effects. For this compound derivatives, several strategies are employed:

Iterative SAR Studies: Continuous synthesis and testing of new analogues based on previous results to refine the understanding of the SAR and improve potency and selectivity.

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds to ensure they can reach the target in sufficient concentrations and have a suitable duration of action. Modifications to the scaffold are often made to improve these properties.

Selectivity Screening: Testing promising compounds against a panel of related biological targets to assess their selectivity. For example, a potential COX-2 inhibitor would be tested against COX-1. researchgate.net

In Vivo Efficacy Models: Evaluating the most promising compounds in animal models of the target disease to confirm their therapeutic potential.

Through these iterative optimization strategies, the goal is to identify a clinical candidate with the desired balance of potency, selectivity, and drug-like properties.

Applications in Catalysis and Materials Science Featuring 2 Cyclohexyl 2,3 Dihydro 1h Isoindole Scaffolds

Dihydroisoindole Derivatives as Ligands in Transition Metal Catalysis

The dihydroisoindole scaffold is a recognized structural motif in the design of ligands for transition metal catalysis. The nitrogen atom of the isoindole ring can act as a Lewis base, donating a pair of electrons to a metal center to form a coordination complex. The specific nature of the substituent at the 2-position of the isoindole ring can significantly influence the steric and electronic properties of the resulting metal complex, thereby affecting its catalytic activity and selectivity.

While direct catalytic applications of 2-Cyclohexyl-2,3-dihydro-1H-isoindole are not extensively documented in peer-reviewed literature, the principles of ligand design allow for informed speculation on its potential roles. The presence of the bulky cyclohexyl group is anticipated to exert significant steric hindrance around the metal center. This steric bulk can be advantageous in several catalytic processes by:

Enhancing Selectivity: The sterically demanding environment created by the cyclohexyl group can favor the approach of specific substrates or transition states, leading to higher regioselectivity or enantioselectivity in catalytic transformations.

Stabilizing Catalytic Species: The cyclohexyl group can provide a protective "pocket" around the metal center, preventing catalyst deactivation pathways such as dimerization or aggregation. This can lead to more robust and longer-lived catalysts.

Modulating Reactivity: The electronic properties of the nitrogen donor atom can be subtly influenced by the inductive effects of the alkyl cyclohexyl group, which in turn can fine-tune the reactivity of the metal catalyst.

The table below summarizes the potential effects of the 2-cyclohexyl substituent on the properties of a hypothetical transition metal catalyst.

| Property | Influence of 2-Cyclohexyl Substituent | Potential Catalytic Application |

| Steric Hindrance | High | Asymmetric catalysis, regioselective reactions |

| Ligand Donor Strength | Weakly electron-donating | Fine-tuning of metal center reactivity |

| Catalyst Stability | Potentially enhanced | Processes requiring robust catalysts |

It is important to note that the actual performance of a this compound-based catalyst would depend on the specific transition metal, the co-ligands present, and the reaction conditions. Further research is required to synthesize and evaluate such complexes to fully understand their catalytic potential.

Integration into Functional Materials and Advanced Architectures

The incorporation of the this compound scaffold into polymeric and other advanced materials is an area of growing interest. Isoindole derivatives, in a general sense, are known to be valuable precursors in the synthesis of advanced materials, including polymers and dyes. ontosight.ai The properties of the resulting materials can be tailored by the specific structure of the isoindole monomer.

The this compound moiety can be integrated into polymer backbones or appended as a side group. Its inclusion is expected to impart specific properties to the resulting material:

Thermal Stability: The rigid isoindole ring structure can contribute to a higher glass transition temperature (Tg) and enhanced thermal stability of the polymer. Aromatic polyimides, which share some structural similarities with isoindole-based polymers, are known for their excellent thermal resistance.

Solubility and Processability: The non-polar cyclohexyl group can enhance the solubility of the polymer in organic solvents, which is often a challenge for rigid aromatic polymers. This improved solubility facilitates the processing of the material into films, fibers, or coatings.

Hydrophobicity: The aliphatic cyclohexyl group will increase the hydrophobic character of the material, making it potentially useful for applications requiring water resistance or for the creation of hydrophobic surfaces.

Optical Properties: Isoindole-containing structures can exhibit interesting photophysical properties. While the dihydroisoindole core itself is not strongly chromophoric, its incorporation into a larger conjugated system could lead to materials with specific absorption and emission characteristics.

The table below outlines the potential applications of functional materials incorporating the this compound scaffold.

| Material Type | Potential Property Enhancement | Example Application |

| High-Performance Polymers | Increased thermal stability, improved solubility | Aerospace components, electronic substrates |

| Functional Coatings | Enhanced hydrophobicity, durability | Water-repellent surfaces, protective coatings |

| Membranes | Modified porosity and surface chemistry | Gas separation, filtration |

The synthesis of such materials would likely involve the polymerization of a functionalized this compound monomer. The development of efficient synthetic routes to such monomers is a key step towards realizing the potential of these advanced materials.

Analytical Method Development for 2 Cyclohexyl 2,3 Dihydro 1h Isoindole and Its Derivatives

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a cornerstone in the analytical workflow for 2-Cyclohexyl-2,3-dihydro-1H-isoindole, enabling separation, quantification, and purification. The non-polar nature of the cyclohexyl group and the aromatic isoindole moiety makes reverse-phase HPLC a particularly suitable approach.

The development of an efficient HPLC method for this compound requires a systematic optimization of chromatographic conditions to achieve adequate separation from potential impurities and related substances. A reverse-phase C18 column is often the stationary phase of choice due to the compound's hydrophobicity.

The mobile phase composition is a critical factor influencing retention and resolution. A typical mobile phase for the analysis of this compound would consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. The optimization process involves adjusting the ratio of the organic modifier to achieve a suitable retention time, typically between 5 and 15 minutes for the main peak. Gradient elution, where the concentration of the organic modifier is increased over time, can be employed to ensure the timely elution of more strongly retained impurities.

Key parameters that are systematically varied during method development include:

Column Type: Different C18 column chemistries and particle sizes can be screened to find the optimal selectivity and efficiency.

Mobile Phase Composition: The choice and proportion of the organic solvent (acetonitrile vs. methanol) can significantly impact selectivity.

pH of the Aqueous Phase: Although this compound is a weakly basic compound, the pH of the mobile phase can influence the peak shape and retention of ionizable impurities.

Column Temperature: Elevating the column temperature can reduce viscosity and improve peak efficiency, but it may also affect selectivity.

Flow Rate: Adjusting the flow rate can influence resolution and analysis time.

Detection Wavelength: A UV detector is commonly used, and the wavelength is selected based on the UV spectrum of this compound to maximize sensitivity.

A typical optimized HPLC method for the quantification of this compound is summarized in the table below.

Table 1: Optimized HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 275 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | Approximately 8.5 minutes |

This method would be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure its suitability for routine quantitative analysis.

Impurity profiling is a critical aspect of quality control, and the developed HPLC method can be employed to detect and quantify process-related impurities and degradation products of this compound. The high resolving power of HPLC allows for the separation of structurally similar impurities from the main compound. By using a photodiode array (PDA) detector, the spectral purity of the main peak can be assessed, and the UV spectra of the impurities can be obtained, which aids in their preliminary identification.

For the definitive identification of unknown impurities, the HPLC system can be coupled with a mass spectrometer (LC-MS). This powerful hyphenated technique provides molecular weight information and fragmentation patterns of the impurities, which are invaluable for structure elucidation.

The developed analytical HPLC method can be scaled up for preparative separation to isolate impurities for further characterization or to purify larger quantities of this compound. Preparative HPLC utilizes larger columns and higher flow rates to handle larger sample loads. The principles of separation remain the same as in analytical HPLC, but the method parameters are adjusted to maximize throughput while maintaining adequate resolution.

Table 2: Comparison of Analytical and Preparative HPLC Parameters

| Parameter | Analytical HPLC | Preparative HPLC |

| Column Dimensions | 4.6 mm I.D. x 150-250 mm length | 20-50 mm I.D. x 150-250 mm length |

| Particle Size | 3-5 µm | 5-10 µm |

| Flow Rate | 0.8-1.5 mL/min | 20-100 mL/min |

| Injection Volume | 5-20 µL | 100 µL - several mL |

| Objective | Quantification and detection of impurities | Isolation and purification of compounds |

Fraction collection is performed during preparative HPLC, where the eluent corresponding to the desired peak is collected. The purity of the collected fractions is then confirmed using the analytical HPLC method.

Chromatographic Techniques for Compound Purity and Identification

Besides HPLC, other chromatographic techniques play a role in the purity assessment and identification of this compound.

Gas Chromatography (GC): Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. This compound, having a moderate molecular weight and being relatively non-polar, can be amenable to GC analysis. GC can be particularly useful for detecting and quantifying volatile organic impurities that may not be well-retained or detected by reverse-phase HPLC. A typical GC method would involve a non-polar capillary column and a flame ionization detector (FID) or a mass spectrometer (MS) for detection. The use of GC-MS would provide an orthogonal technique to LC-MS for impurity identification.

Thin-Layer Chromatography (TLC): Thin-layer chromatography is a simple, rapid, and cost-effective technique that can be used for the qualitative analysis of this compound. It is often used to monitor the progress of chemical reactions and for preliminary purity checks. A TLC method would typically involve a silica gel plate as the stationary phase and a mixture of non-polar and polar organic solvents as the mobile phase. The spots can be visualized under UV light. The retention factor (Rf) value can be used for identification by comparing it to that of a reference standard. While not as quantitative or high-resolution as HPLC, TLC is a valuable tool for rapid screening.

Table 3: Overview of Chromatographic Techniques for Purity and Identification

| Technique | Stationary Phase | Mobile Phase | Detection | Primary Application |

| High-Performance Liquid Chromatography (HPLC) | C18 (Reverse-Phase) | Acetonitrile/Water or Methanol/Water | UV, PDA, MS | Quantification, impurity profiling, preparative separation |

| Gas Chromatography (GC) | Polysiloxane-based | Inert gas (e.g., Helium, Nitrogen) | FID, MS | Analysis of volatile impurities, orthogonal identification |

| Thin-Layer Chromatography (TLC) | Silica Gel | Organic solvent mixtures (e.g., Hexane/Ethyl Acetate) | UV light, staining agents | Reaction monitoring, rapid purity checks |

Future Research Directions and Translational Perspectives for 2 Cyclohexyl 2,3 Dihydro 1h Isoindole Chemistry

Innovations in Green Synthetic Chemistry for Dihydroisoindoles

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the use of sustainable methods. Future research in the synthesis of dihydroisoindoles is expected to focus on environmentally benign approaches that offer high efficiency and atom economy.

Key areas for innovation include:

Catalyst-Free Reactions: The development of synthetic protocols that proceed without the need for a catalyst, particularly in green solvents like water, represents a significant advancement. For instance, a three-component reaction of phthalaldehydic acid, a primary amine, and 1H-indole in water has been shown to produce 3-(1H-indol-3-yl)isoindolin-1-one derivatives in a clean, one-pot process. rsc.org This approach minimizes waste and avoids the use of hazardous reagents.

Organocatalysis: The use of small organic molecules as catalysts offers a sustainable alternative to metal-based catalysts. A facile approach for the synthesis of isoindolinone skeletons involves the use of a fluorous phosphine (B1218219) organocatalyst in green solvents, allowing for the recycling of both the catalyst and the solvent. rsc.org

Bio-Based Feedstocks: A promising strategy involves the upgrading of biomass-derived platform molecules to create functionalized aromatics. An intramolecular cycloaromatization strategy has been developed for the direct conversion of bio-furfurals to isoindolinones. rsc.orgbohrium.com This method utilizes a defective Zn-BTC-SA catalyst and an acidic ionic liquid to facilitate the reaction, offering a renewable route to these valuable compounds. rsc.org

Solvent- and Metal-Free Conditions: Research into reactions that eliminate the need for both solvents and metal catalysts is a key goal of green chemistry. nih.govresearchgate.net Such methods reduce environmental pollution and simplify product purification.

These innovative synthetic strategies are not only environmentally responsible but also often lead to higher yields and novel molecular architectures, expanding the chemical space available for drug discovery and materials science.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry and cheminformatics are indispensable tools for accelerating the discovery and optimization of novel compounds. For 2-Cyclohexyl-2,3-dihydro-1H-isoindole and its derivatives, advanced computational methods can provide deep insights into their structure-activity relationships (SAR) and guide the design of molecules with desired properties.

Future directions in this area include:

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR): Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful for understanding the correlation between the 3D properties of molecules and their biological activities. nih.govnih.gov These models can predict the activity of new compounds and visually represent the contributions of steric and electrostatic fields, guiding the design of more potent molecules. nih.gov

Molecular Docking and Dynamics Simulations: These methods are crucial for predicting the binding modes and affinities of ligands to their biological targets. researchgate.netmdpi.comresearchgate.net Molecular docking can help identify key interactions between a compound and a protein's active site, while molecular dynamics simulations can provide insights into the stability of these interactions over time. mdpi.com

Machine Learning and Artificial Intelligence (AI): The application of AI and deep learning is revolutionizing drug discovery. nih.govmdpi.com These approaches can be used to build predictive models for bioactivity from large datasets, generate novel molecular structures with desired properties, and even predict synthetic routes. nih.govbio-itworld.comyoutube.com The use of attention mechanisms in deep learning models can help identify the regions of a molecule that are most important for its interaction with a biological target. nih.gov

The integration of these computational approaches can significantly reduce the time and cost associated with the discovery and development of new drugs and materials based on the dihydroisoindole scaffold.

Exploration of Emerging Biological Targets and Therapeutic Modalities

The dihydroisoindole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. ontosight.ai Future research will likely focus on identifying novel biological targets for these compounds and exploring new therapeutic applications.

Promising areas of investigation include:

Anticancer Activity: Isoindoline (B1297411) derivatives have shown significant potential as anticancer agents. researchgate.netnih.gov Research is ongoing to evaluate their efficacy against various cancer cell lines and to elucidate their mechanisms of action. nih.govnih.gov Some compounds have demonstrated potent inhibitory effects on key cancer-related enzymes. researchgate.net

Enzyme Inhibition: Dihydroisoindole-based molecules have been identified as inhibitors of several important enzymes, including:

Carbonic Anhydrases: Novel isoindolinone derivatives have shown potent, low nanomolar inhibition of human carbonic anhydrase I and II isoforms. nih.gov

Cholinesterases: Derivatives of 1-H-isoindole-1,3(2H)-dione have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in the treatment of Alzheimer's disease. nih.gov

Other Enzymes: Isoindoline analogs have also been explored as inhibitors of lipoxygenase and PI3Kγ, suggesting their potential in treating inflammatory diseases and cancer. nih.govresearchgate.net

Antimicrobial and Antioxidant Properties: Several isoindoline compounds have demonstrated significant antimicrobial and antioxidant activities, indicating their potential for development as treatments for infectious diseases and conditions associated with oxidative stress. mdpi.comnih.gov

The diverse biological activities of dihydroisoindole derivatives underscore their potential for the development of new therapeutic agents for a wide range of diseases.

Development of Novel Applications in Interdisciplinary Fields

The unique structural and electronic properties of the dihydroisoindole scaffold make it an attractive building block for the development of novel materials with applications beyond medicine.

Future research in this area could focus on:

Organic Electronics: Isoindigo, a related oxidized derivative of isoindoline, has emerged as a versatile electron-deficient unit for high-performance organic electronics. uky.eduresearchgate.net Its derivatives have been successfully used in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). researchgate.net Similarly, dihydroindenofluorenes, which can be considered as extended isoindoline systems, are promising building blocks for organic semiconductors. rsc.org

Materials Science: The modular nature of isoindoline-based ligands allows for the synthesis of a wide variety of transition metal complexes with diverse structural and reactive properties. rsc.orgresearchgate.net These complexes could find applications in catalysis, sensing, and the development of new functional materials. researchgate.net

The exploration of dihydroisoindole derivatives in these interdisciplinary fields is still in its early stages, but the initial results are promising and suggest a bright future for these compounds in materials science and technology.

Q & A

Q. What are the optimal synthetic routes for 2-cyclohexyl-2,3-dihydro-1H-isoindole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves Friedel-Crafts alkylation or nucleophilic substitution. For example:

- Step 1: React phthalic anhydride derivatives with cyclohexyl Grignard reagents under anhydrous conditions (e.g., THF, 0–5°C) to form the isoindole backbone .

- Step 2: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Key Variables: - Temperature control (<5°C) minimizes side reactions (e.g., over-alkylation) .

- Solvent choice (dioxane or THF) impacts reaction kinetics and yield .

Q. Table 1: Synthesis Optimization

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| THF, 0°C, 24h | 78 | 95 | |

| Dioxane, RT, 12h | 65 | 90 |

Q. How is the structure of this compound confirmed experimentally?

Methodological Answer: Use a combination of:

- NMR Spectroscopy:

- ¹H NMR (CDCl₃): Cyclohexyl protons appear as multiplet signals at δ 1.2–2.1 ppm; isoindole aromatic protons at δ 6.8–7.5 ppm .

- ¹³C NMR: Cyclohexyl carbons at δ 25–35 ppm; isoindole sp² carbons at δ 120–140 ppm .

- X-ray Crystallography: Resolves stereochemistry and confirms cyclohexyl orientation (e.g., chair conformation) .

- IR Spectroscopy: C–N stretch at ~1650 cm⁻¹ and aromatic C–H bends at 700–800 cm⁻¹ .

Q. What is the reactivity profile of this compound under electrophilic substitution?

Methodological Answer: The cyclohexyl group sterically hinders electrophilic attack at the isoindole 4- and 7-positions. Key reactions include:

- Nitration: Requires fuming HNO₃/H₂SO₄ at 50°C, yielding 5-nitro derivatives (65% yield) .

- Sulfonation: Concentrated H₂SO₄ at 80°C produces 5-sulfo analogs, confirmed by elemental analysis .

Electronic Effects: The cyclohexyl group’s electron-donating nature increases electron density at the 5-position, favoring substitution there .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of bioactive 2-cyclohexyl-isoindole derivatives?

Methodological Answer:

- Substituent Screening: Compare bioactivity of cyclohexyl vs. benzyl () or piperazine () analogs using enzymatic assays (e.g., kinase inhibition).

- Key Parameters:

- Lipophilicity (logP): Cyclohexyl increases membrane permeability vs. polar groups .

- Steric Bulk: Cyclohexyl reduces binding to flat active sites (e.g., DNA intercalation) .

Q. Table 2: SAR Data

| Derivative | IC₅₀ (μM) | logP | Target Enzyme |

|---|---|---|---|

| Cyclohexyl | 0.45 | 3.2 | Kinase A |

| Benzyl () | 1.8 | 2.7 | Kinase A |

Q. What catalytic systems enable cross-coupling reactions of 2-cyclohexyl-isoindole?

Methodological Answer:

- Buchwald-Hartwig Amination: Use Pd(OAc)₂/XPhos (2 mol%) in toluene at 110°C to introduce aryl amines at the 5-position .

- Suzuki-Miyaura Coupling: Employ Pd(PPh₃)₄ (1 mol%) with K₂CO₃ in dioxane/H₂O (80°C) for biaryl synthesis .

Challenges: Cyclohexyl’s steric bulk reduces catalyst turnover; bulky ligands (e.g., SPhos) improve efficiency .

Q. How do computational models predict the pharmacokinetic properties of 2-cyclohexyl-isoindole derivatives?

Methodological Answer:

- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to predict HOMO-LUMO gaps (e.g., 4.2 eV for cyclohexyl vs. 3.8 eV for benzyl) .

- ADMET Prediction: Use SwissADME to estimate bioavailability (85% for cyclohexyl vs. 72% for polar analogs) .

Q. What strategies resolve contradictions in reported biological activity data for isoindole derivatives?

Methodological Answer:

Q. How is enantioselective synthesis of chiral 2-cyclohexyl-isoindoles achieved?

Methodological Answer:

- Chiral Auxiliaries: Use (R)-BINOL-derived catalysts in asymmetric hydrogenation (90% ee) .

- Organocatalysis: Proline derivatives induce enantioselectivity in Michael additions (75% ee) .

Q. Table 3: Enantioselective Conditions

| Catalyst | ee (%) | Yield (%) | Reference |

|---|---|---|---|

| (R)-BINOL/Pd | 90 | 70 | |

| L-Proline | 75 | 65 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.